molecular formula C7H4F4N2 B2400831 2,3,4,5-Tetrafluorobenzenecarboximidamide CAS No. 885954-73-4

2,3,4,5-Tetrafluorobenzenecarboximidamide

Cat. No.: B2400831
CAS No.: 885954-73-4
M. Wt: 192.117
InChI Key: GWGYDRLEQHDALW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzenecarboximidamide is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrafluorobenzenecarboximidamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maximize yield and purity. The reaction conditions are optimized to ensure efficient conversion of starting materials to the final product while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation reactions.

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrafluorobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrafluorobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and selectivity for these targets. The carboximidamide group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluorobenzoyl Chloride: Similar in structure but contains a benzoyl chloride group instead of a carboximidamide group.

    2,3,4,5-Tetrafluorobenzoic Acid: Contains a carboxylic acid group instead of a carboximidamide group.

    2,3,4,5-Tetrafluorobenzamide: Contains an amide group instead of a carboximidamide group.

Uniqueness

2,3,4,5-Tetrafluorobenzenecarboximidamide is unique due to its combination of fluorine atoms and a carboximidamide group. This combination imparts distinct chemical properties, such as high electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various applications, including the development of new materials, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

2,3,4,5-tetrafluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGYDRLEQHDALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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